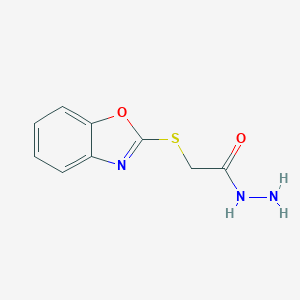

(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide involves multiple steps, utilizing reagents such as isothiocyanates, formic acid, triethyl orthoformate, and carbon disulfide. These steps lead to the formation of heterocyclic compounds including 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. The synthesized compounds have been characterized using physicochemical and spectral data, including IR, 1H NMR, and MS techniques (Taha & El-Badry, 2007).

Molecular Structure Analysis

Spectral and structural analyses, such as IR, 1H and 13C NMR, and X-ray single crystal diffraction, have been employed to characterize the molecular structure of related compounds. These analyses help in understanding the molecular geometry, vibrational frequencies, and electronic properties of the compounds, providing insights into their molecular and electronic structure (Demir et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of (Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide leads to the formation of various heterocyclic derivatives. These reactions involve condensation with different substituted acid hydrazides and the subsequent cyclization to produce benzoxazole compounds with potential biological activities. Such synthetic routes are instrumental in exploring the compound's versatility in chemical reactions (Maru et al., 2015).

Applications De Recherche Scientifique

Application

“(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide” and its derivatives have been synthesized and studied for their antimicrobial activity . These compounds have been found to exert significant inhibitory activity against the growth of tested bacterial strains .

Method of Application

The compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . A series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Results

The newly synthesized compounds were found to exert significant inhibitory activity against the growth of tested bacterial strains . A few of them were found to be potent antimicrobial agents .

Biochemical Research

Application

4-(2-(BENZOOXAZOL-2-YLSULFANYL)-ACETYLAMINO)-BENZOIC ACID is a compound that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in biochemical research .

Method of Application

The specific methods of application for this compound in biochemical research are not provided . Researchers are responsible for confirming the product identity and/or purity .

Results

The results or outcomes obtained from the use of this compound in biochemical research are not provided .

Proteomics Research

Application

2-(Benzooxazol-2-ylsulfanyl)-propionic acid, a compound related to “(Benzooxazol-2-ylsulfanyl)-acetic acid hydrazide”, is used in proteomics research .

Method of Application

The specific methods of application for this compound in proteomics research are not provided .

Results

The results or outcomes obtained from the use of this compound in proteomics research are not provided .

Early Discovery Research

Application

4-(2-(BENZOOXAZOL-2-YLSULFANYL)-ACETYLAMINO)-BENZOIC ACID is a compound that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is used in early discovery research .

Method of Application

The specific methods of application for this compound in early discovery research are not provided . Researchers are responsible for confirming the product identity and/or purity .

Results

The results or outcomes obtained from the use of this compound in early discovery research are not provided .

Synthesis of New Compounds

Application

A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, benzofuran, and benzoxazol were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . These compounds were tested for their in vitro antimicrobial activity .

Method of Application

The compounds were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Results

The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them were found to be potent antimicrobial agents .

Synthesis of Larger, Bioactive Structures

Application

Being a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures .

Method of Application

The specific methods of application for this compound in the synthesis of larger, bioactive structures are not provided .

Results

The results or outcomes obtained from the use of this compound in the synthesis of larger, bioactive structures are not provided .

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c10-12-8(13)5-15-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEBGZZNJLKPEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353716 |

Source

|

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide | |

CAS RN |

113546-63-7 |

Source

|

| Record name | 2-[(1,3-Benzoxazol-2-yl)sulfanyl]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethenyl-9-hydroxy-5,12-dimethyl-10-oxapentacyclo[7.7.1.01,15.02,7.012,17]heptadec-6-ene-8,11-dione](/img/structure/B39320.png)

![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)